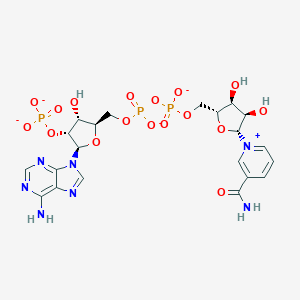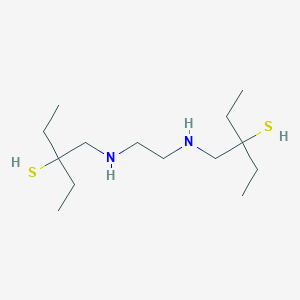![molecular formula C11H11NO2 B162985 Methyl 2-[(prop-2-yn-1-yl)amino]benzoate CAS No. 137105-06-7](/img/structure/B162985.png)
Methyl 2-[(prop-2-yn-1-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(prop-2-yn-1-yl)amino]benzoate is an organic compound with the molecular formula C11H11NO2. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and an amino group is substituted with a propynyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-propynylamino)-, methyl ester typically involves the following steps:
Starting Materials: Benzoic acid, propargylamine, and methanol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification.
Procedure: Benzoic acid is first reacted with propargylamine to form the intermediate 2-(2-propynylamino)benzoic acid. This intermediate is then esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(2-propynylamino)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 2-(2-propynylamino)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(2-propynylamino)-, methyl ester involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with a methoxy group instead of the propynylamino group.
Benzoic acid, 2-(methylamino)-, methyl ester: Contains a methylamino group instead of the propynylamino group.
Benzoic acid, methyl ester: Lacks the amino and propynyl groups, making it a simpler ester derivative.
Uniqueness
Benzoic acid, 2-(2-propynylamino)-, methyl ester is unique due to the presence of the propynylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
137105-06-7 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-(prop-2-ynylamino)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-8-12-10-7-5-4-6-9(10)11(13)14-2/h1,4-7,12H,8H2,2H3 |
InChI Key |
VJZVDYVRFRWRLL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NCC#C |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC#C |
Synonyms |
Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)












